
3-Hydroxypyridine-2-sulfonamide
Descripción general
Descripción
3-Hydroxypyridine-2-sulfonamide is a heterocyclic organic compound with the molecular formula C5H6N2O3S. It is characterized by a pyridine ring substituted with a hydroxyl group at the third position and a sulfonamide group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the methods to synthesize 3-Hydroxypyridine-2-sulfonamide involves the pyridinization of bio-based furfural. This process uses a Raney Fe catalyst in water, with ammonia as the nitrogen source, at a temperature of 120°C. The reaction yields 3-Hydroxypyridine with an efficiency of 18.2% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of bio-based feedstocks and environmentally friendly catalysts, as mentioned above, represents a promising approach for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products: The major products formed from these reactions include various substituted pyridines, sulfonic acids, and amines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Hydroxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Hydroxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and sulfonamide groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
3-Hydroxypyridine: Lacks the sulfonamide group, making it less versatile in certain reactions.
2-Hydroxypyridine-3-sulfonamide: The position of the hydroxyl and sulfonamide groups is reversed, leading to different chemical properties and reactivity.
Pyridine-2-sulfonamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 3-Hydroxypyridine-2-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical and biological applications .
Propiedades
IUPAC Name |
3-hydroxypyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYAXTKFHYTYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
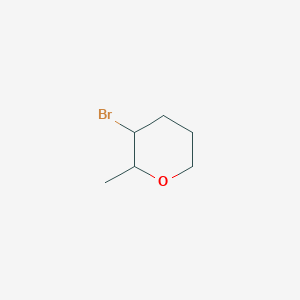

![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)


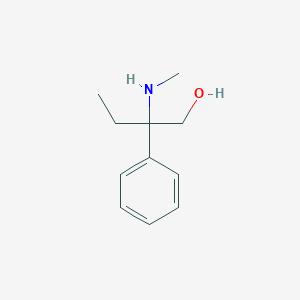

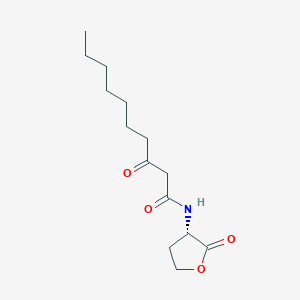
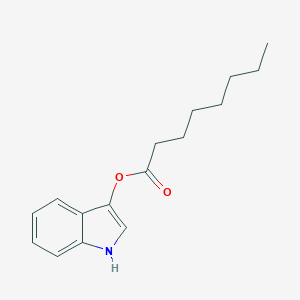
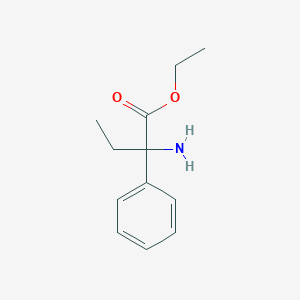
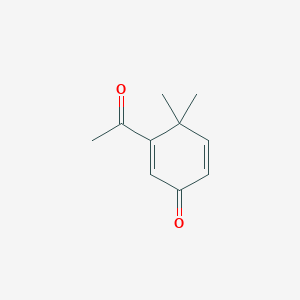
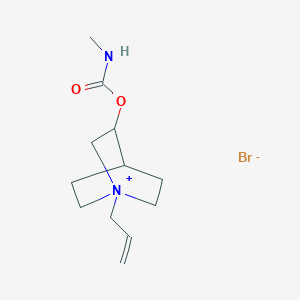
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)
